molecular formula C10H10N2O2 B11907639 6-Ethoxyquinoxalin-5-ol

6-Ethoxyquinoxalin-5-ol

Cat. No.: B11907639
M. Wt: 190.20 g/mol
InChI Key: XZNJVGFNZGSARX-UHFFFAOYSA-N
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Description

6-Ethoxyquinoxalin-5-ol is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring with an ethoxy group at the 6th position and a hydroxyl group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyquinoxalin-5-ol typically involves the condensation of 1,2-diaminobenzene with an appropriate diketone.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxyquinoxalin-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 5th position can be oxidized to form a quinone derivative.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinoxaline-5,6-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Ethoxyquinoxalin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxyquinoxalin-5-ol involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar structure but lacking the ethoxy and hydroxyl groups.

    Quinazoline: Another nitrogen-containing heterocycle with different biological activities.

    Phthalazine: An isomer of quinoxaline with distinct chemical properties.

Uniqueness: 6-Ethoxyquinoxalin-5-ol is unique due to the presence of both ethoxy and hydroxyl groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

6-ethoxyquinoxalin-5-ol

InChI

InChI=1S/C10H10N2O2/c1-2-14-8-4-3-7-9(10(8)13)12-6-5-11-7/h3-6,13H,2H2,1H3

InChI Key

XZNJVGFNZGSARX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=NC=CN=C2C=C1)O

Origin of Product

United States

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